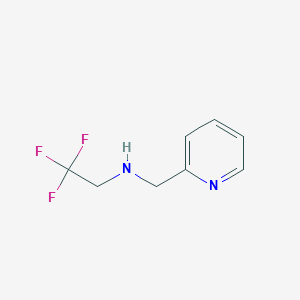

(Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine

Description

(Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine is a fluorinated amine derivative featuring a pyridine ring linked via a methylene group to a 2,2,2-trifluoroethylamine moiety.

Properties

IUPAC Name |

2,2,2-trifluoro-N-(pyridin-2-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-12-5-7-3-1-2-4-13-7/h1-4,12H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCQJSCOVJLKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of pyridin-2-ylmethanol with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce different amine derivatives .

Scientific Research Applications

(Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions with other molecules . These properties make it a valuable compound in the design of new drugs and materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives

(a) (Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine

- Molecular Formula : C₁₀H₁₀F₃N₃

- Key Features: Replaces the pyridine ring with an imidazo[1,2-a]pyridine system, introducing an additional nitrogen atom in a fused bicyclic structure.

- Applications : Similar trifluoroethylamine-pyridine hybrids are explored in drug discovery for their metabolic stability and target selectivity.

(b) 5-(2-Bromophenoxy)-N-(Pyridin-2-ylmethyl)pentan-1-amine 2,2,2-Trifluoroacetate

- Molecular Formula : C₁₉H₂₀BrF₃N₂O₂ (excluding counterion)

- Key Features: Incorporates a bromophenoxy-pentyl chain, increasing molecular weight and hydrophobicity. The trifluoroacetate counterion improves solubility in polar solvents, a common strategy in salt formation for pharmaceuticals .

- Applications : Likely used as an intermediate in synthesizing bioactive molecules, leveraging the bromine atom for further functionalization.

Trifluoroethylamine Derivatives with Heterocyclic Systems

(a) (2,2,2-Trifluoroethyl)[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amine

- Molecular Formula : C₉H₁₃F₃N₄

- Key Features : Substitutes pyridine with a trimethylpyrazole ring. Pyrazole’s electron-rich nature contrasts with pyridine, altering electronic properties and reactivity. The methyl groups sterically hinder interactions, which could reduce off-target effects in drug design .

(b) 2-(Thiophen-2-yl)ethylamine

Trifluoromethylated Analogues in Medicinal Chemistry

Compounds like {1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (from EP 1 926 722 B1) highlight the prevalence of trifluoromethyl groups in kinase inhibitors. These groups improve metabolic stability and binding affinity through hydrophobic interactions and reduced susceptibility to oxidative metabolism .

Physicochemical and Electronic Properties Comparison

Biological Activity

The compound (Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine has garnered attention in scientific research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

- The compound consists of a pyridine ring substituted with a pyridin-2-ylmethyl group and a trifluoroethyl amine. The trifluoroethyl moiety enhances lipophilicity and metabolic stability, making it an interesting candidate for biological activity investigations.

Molecular Formula: CHFN

Molecular Weight: 233.22 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoroethyl group enhances the compound's ability to penetrate cell membranes and bind to target proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to receptors, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates that derivatives of this compound may have therapeutic potential in treating various diseases:

- Anticancer Activity: Studies have shown that similar compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 and K562 . For instance, a related pyridine derivative demonstrated moderate cytotoxicity against multiple cancer cell lines.

- Antimicrobial Properties: There is ongoing research into the antimicrobial properties of compounds with similar structures, suggesting potential use in treating infections.

Case Studies

-

Anticancer Studies:

A study evaluated the cytotoxic effects of pyridine derivatives on various cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cell growth, particularly against K562 cells, a model for leukemia . -

Enzyme Inhibition:

Research focusing on enzyme inhibitors has highlighted the potential of pyridine-based compounds in blocking specific enzymes critical for pathogen survival. For example, inhibitors targeting the Plasmodium proteasome have been explored as antimalarial agents . -

Agricultural Applications:

The compound has been investigated for its use in developing pesticides due to its ability to interact with biological targets in pests. This highlights its versatility beyond medicinal chemistry.

Comparative Analysis of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.